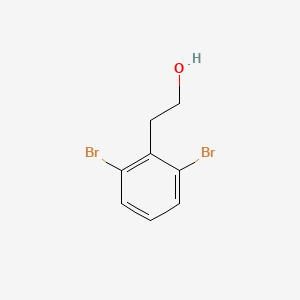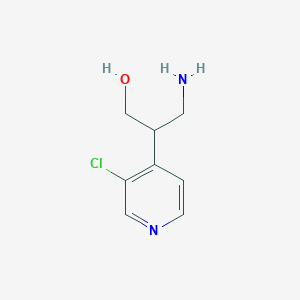
2-Cycloheptyl-2-methoxyaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptyl-2-methoxyacetic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a cycloheptyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptyl bromide with sodium methoxyacetate in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-cycloheptyl-2-methoxyacetic acid may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cycloheptyl-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones, while reduction can produce cycloheptyl alcohols.
Applications De Recherche Scientifique
2-Cycloheptyl-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-cycloheptyl-2-methoxyacetic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid: A simpler analog with a methoxy group and a carboxylic acid group.
Cycloheptyl acetic acid: Similar structure but lacks the methoxy group.
2-Methoxyethanol: Contains a methoxy group and an alcohol group.
Uniqueness
2-Cycloheptyl-2-methoxyacetic acid is unique due to the presence of both a cycloheptyl group and a methoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-cycloheptyl-2-methoxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-13-9(10(11)12)8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) |
Clé InChI |
IUUSTHYFIAAJSY-UHFFFAOYSA-N |
SMILES canonique |
COC(C1CCCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)




![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)







